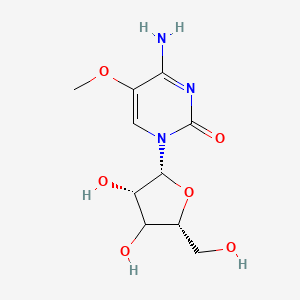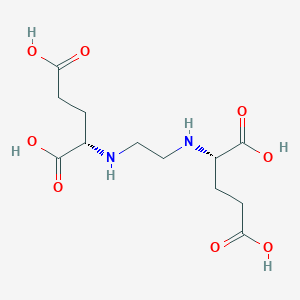
Q2GM754Llg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Q2GM754Llg MAX-10181 , is a small molecule inhibitor of the programmed death-ligand 1 (PD-L1). It has shown potential in cancer immunotherapy by blocking the interaction between PD-L1 and programmed cell death protein 1 (PD-1), thereby preventing immune escape of tumor cells and enhancing the body’s anti-tumor response .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MAX-10181 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the coupling of a benzodioxin derivative with a trifluoromethyl-substituted phenyl group.
Introduction of functional groups: The core structure is further functionalized with a serine derivative to introduce the necessary functional groups for PD-L1 inhibition.
Final modifications: The final steps involve purification and characterization to ensure the desired purity and activity of the compound.
Industrial Production Methods
Industrial production of MAX-10181 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control .
Analyse Chemischer Reaktionen
Types of Reactions
MAX-10181 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of MAX-10181 with modified functional groups, which can be used for further research and development .
Wissenschaftliche Forschungsanwendungen
MAX-10181 has several scientific research applications, including:
Cancer Immunotherapy: It is used to block the PD-1/PD-L1 pathway, enhancing the immune response against tumors.
Biological Studies: The compound is used to study the mechanisms of immune checkpoint inhibition and tumor immune evasion.
Pharmaceutical Development: MAX-10181 is being investigated for its potential as a therapeutic agent in various cancers.
Wirkmechanismus
MAX-10181 exerts its effects by binding to the PD-L1 protein on the surface of tumor cells. This binding prevents PD-L1 from interacting with PD-1 on T cells, thereby blocking the immune checkpoint pathway. As a result, T cells remain active and can effectively target and destroy tumor cells . The compound promotes the formation of PD-L1 dimers, leading to internalization and degradation of PD-L1, further enhancing its anti-tumor effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Durvalumab: A monoclonal antibody that targets PD-L1.
Atezolizumab: Another monoclonal antibody against PD-L1.
Nivolumab: A monoclonal antibody targeting PD-1.
Uniqueness
MAX-10181 is unique in its small molecule structure, which allows for oral administration and better penetration of the blood-brain barrier compared to monoclonal antibodies. This makes it a promising candidate for treating brain tumors and other cancers where PD-L1 expression is a key factor .
Eigenschaften
CAS-Nummer |
2171558-14-6 |
|---|---|
Molekularformel |
C29H28F3NO5 |
Molekulargewicht |
527.5 g/mol |
IUPAC-Name |
2-[[3-[(E)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]ethenyl]-4-(trifluoromethyl)phenyl]methylamino]-3-hydroxy-2-methylpropanoic acid |
InChI |
InChI=1S/C29H28F3NO5/c1-18-20(4-3-5-23(18)21-9-11-25-26(15-21)38-13-12-37-25)7-8-22-14-19(6-10-24(22)29(30,31)32)16-33-28(2,17-34)27(35)36/h3-11,14-15,33-34H,12-13,16-17H2,1-2H3,(H,35,36)/b8-7+ |
InChI-Schlüssel |
PTGUEPRQUFAZLN-BQYQJAHWSA-N |
Isomerische SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)/C=C/C4=C(C=CC(=C4)CNC(C)(CO)C(=O)O)C(F)(F)F |
Kanonische SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)C=CC4=C(C=CC(=C4)CNC(C)(CO)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387451.png)
![2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12387458.png)
![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387468.png)

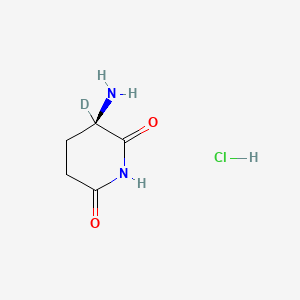
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387478.png)
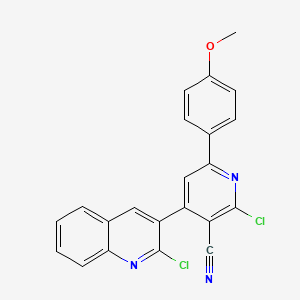
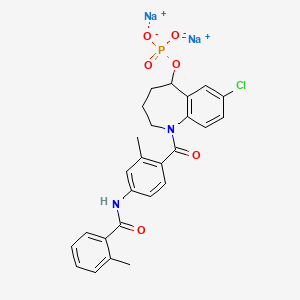
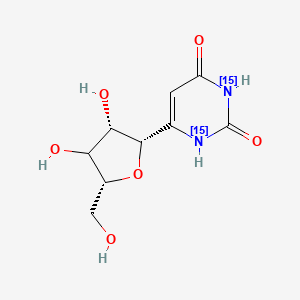
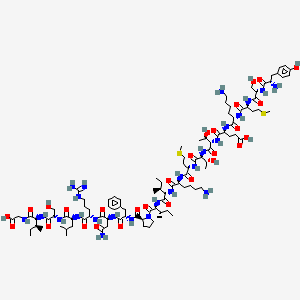
![(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid](/img/structure/B12387522.png)
